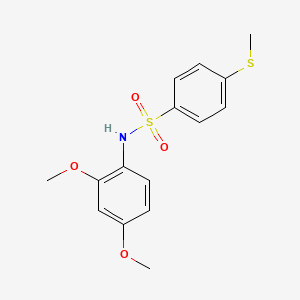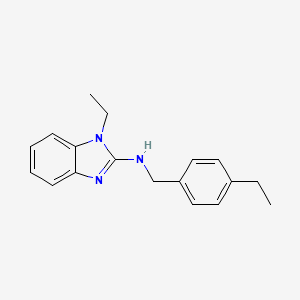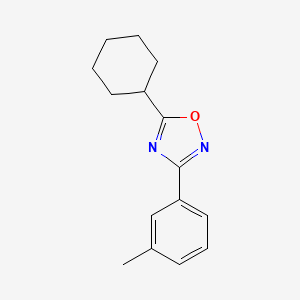![molecular formula C21H20ClN3O B5851207 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline, also known as CP-122,288, is a synthetic compound that belongs to the class of quinolone carboxamides. This compound has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and schizophrenia. In
作用机制
The exact mechanism of action of 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. In addition, 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline has also been shown to act as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling.
Biochemical and Physiological Effects:
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline has been shown to have various biochemical and physiological effects in animal models. In preclinical studies, 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. In addition, 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline has been shown to reduce the levels of corticosterone, a hormone that is involved in the stress response.
实验室实验的优点和局限性
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. In addition, 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline has been shown to have a favorable pharmacokinetic profile, which makes it suitable for use in animal models.
However, there are also some limitations to the use of 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline in lab experiments. For example, it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the body. In addition, it has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
未来方向
For the study of 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline include the exploration of its potential use in the treatment of other medical conditions, the development of more selective compounds, and the study of its long-term effects on the brain and body.
合成方法
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with piperazine, followed by the reaction of the resulting compound with 2-methylquinoline-4-carboxylic acid. The final product is obtained through purification and isolation steps. This synthesis method has been optimized to yield high purity and high yield of 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline.
科学研究应用
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline has been extensively studied for its potential use in the treatment of various medical conditions. In preclinical studies, 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline has shown promising results in reducing symptoms of depression and anxiety in animal models. In addition, 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic properties.
属性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-methylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-15-13-19(18-7-2-3-8-20(18)23-15)21(26)25-11-9-24(10-12-25)17-6-4-5-16(22)14-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVZWAEFWGOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)



![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5851202.png)
![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
![1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)